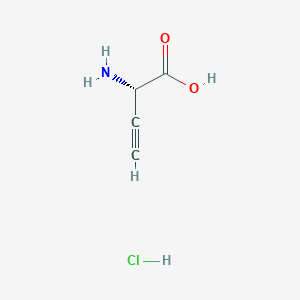

(S)-2-Aminobut-3-ynoic acid hydrochloride

Description

Significance in the Context of Unnatural Amino Acids and Propargylic Systems

The field of unnatural amino acids (UAAs) has revolutionized protein science by enabling the introduction of novel chemical functionalities into proteins. caymanchem.comcaymanchem.com This allows for the precise modification of protein structure and function, opening up avenues for creating proteins with enhanced stability, novel catalytic activities, or the ability to participate in bioorthogonal reactions. caymanchem.comcaymanchem.com

(S)-2-Aminobut-3-ynoic acid hydrochloride is a prominent member of this class of molecules. Its significance stems from its propargylic system. The terminal alkyne is a highly versatile functional group that can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of molecules bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or drug molecules, to proteins or peptides containing this UAA.

Furthermore, the propargyl group can act as a "warhead" in the design of enzyme inhibitors. The triple bond can be involved in the formation of covalent adducts with active site residues of target enzymes, leading to irreversible inhibition. This has made propargylglycine (B1618536) and its derivatives valuable tools for studying enzyme mechanisms and for the development of potential therapeutic agents.

Overview of its Multifaceted Research Applications in Chemistry and Biochemistry

The unique chemical properties of (S)-2-Aminobut-3-ynoic acid hydrochloride have led to its use in a wide array of research applications:

Enzyme Inhibition: A primary application of this compound and its parent, L-propargylglycine, is as a mechanism-based or "suicide" inhibitor of various enzymes. It has been shown to irreversibly inactivate enzymes such as cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S). chemicalbook.com By inhibiting CSE, researchers can probe the physiological roles of H₂S in various biological processes. It has also been studied as an inhibitor of other pyridoxal-5'-phosphate (PLP)-dependent enzymes. chemicalbook.com

Peptide Synthesis and Modification: The incorporation of (S)-2-aminobut-3-ynoic acid into peptide chains provides a powerful handle for post-synthetic modification. The alkyne group allows for the site-specific labeling of peptides with a wide range of functionalities using click chemistry. This is invaluable for creating peptide-based probes, diagnostics, and therapeutics.

Chiral Building Block in Organic Synthesis: As a chiral molecule, (S)-2-aminobut-3-ynoic acid hydrochloride serves as a valuable starting material for the enantioselective synthesis of more complex molecules. The amino acid backbone provides a defined stereocenter, while the alkyne group offers a site for further chemical elaboration.

Historical Development and Evolution of Research Perspectives

The study of propargylglycine derivatives dates back several decades, with early interest focused on their potential as antimicrobial agents and enzyme inhibitors. The racemic mixture, DL-propargylglycine, was initially investigated for its ability to inhibit various enzymes.

A significant advancement in the field was the development of methods for the enantioselective synthesis of the individual (R) and (S) isomers. This allowed researchers to probe the stereospecificity of enzyme-inhibitor interactions and to develop more potent and selective inhibitors. The synthesis and resolution of 2-amino-3-butynoic acid have been approached through various chemical and enzymatic methods, reflecting the growing importance of obtaining enantiomerically pure compounds for biological studies.

The advent of click chemistry in the early 2000s dramatically broadened the research perspectives on (S)-2-aminobut-3-ynoic acid. Its terminal alkyne was no longer viewed solely as a reactive group for enzyme inhibition but as a versatile handle for bioconjugation. This has led to a surge in its use in chemical biology, proteomics, and drug discovery, solidifying its status as a key tool in the unnatural amino acid toolbox. The development of more efficient and stereoselective synthetic routes continues to be an active area of research, aiming to make this valuable building block more accessible to the scientific community.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6ClNO2 |

|---|---|

Molecular Weight |

135.55 g/mol |

IUPAC Name |

(2S)-2-aminobut-3-ynoic acid;hydrochloride |

InChI |

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m0./s1 |

InChI Key |

IWOFBVWGVMEBFC-DFWYDOINSA-N |

Isomeric SMILES |

C#C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C#CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for S 2 Aminobut 3 Ynoic Acid Hydrochloride

Chemoenzymatic and Biocatalytic Synthetic Routes

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign pathways to chiral amino acids. nih.gov These methods leverage the inherent stereospecificity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. princeton.edu

One prominent biocatalytic strategy for synthesizing (S)-2-Aminobut-3-ynoic acid involves the use of transaminases (TAs), also known as aminotransferases (ATAs). mdpi.com These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org For the synthesis of the target compound, a prochiral keto acid, 2-keto-but-3-ynoic acid, can be converted into (S)-2-Aminobut-3-ynoic acid with high enantioselectivity using an (S)-selective ω-transaminase. uni-greifswald.deontosight.ai The reaction's equilibrium can be shifted towards the product by using an inexpensive amino donor like L-alanine or isopropylamine (B41738) and removing the ketone byproduct. mdpi.com

Another powerful strategy is Dynamic Kinetic Resolution (DKR). wikipedia.org DKR combines the kinetic resolution of a racemic starting material by an enzyme with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical maximum yield of 100% of the desired enantiomer. researchgate.netmdpi.com For (S)-2-Aminobut-3-ynoic acid, a DKR process could start with racemic N-acetyl-2-aminobut-3-ynoic acid. An (S)-selective acylase would selectively hydrolyze the N-acetyl group from the (S)-enantiomer. In the presence of a suitable racemization catalyst, the remaining (R)-N-acetyl-2-aminobut-3-ynoic acid is continuously converted back to the racemic mixture, allowing the enzyme to eventually transform the entire batch into (S)-2-Aminobut-3-ynoic acid.

These biocatalytic routes are gaining traction in industrial applications due to their high efficiency, reduced environmental impact, and operational simplicity compared to traditional chemical methods. nih.gov

Asymmetric Catalysis in the Enantioselective Preparation of Propargylamines

Asymmetric catalysis is a cornerstone of modern organic synthesis, providing direct access to chiral molecules from achiral precursors. For the preparation of enantiopure propargylamines, including derivatives that can be converted to (S)-2-Aminobut-3-ynoic acid, the aldehyde-alkyne-amine (A3) coupling reaction is particularly powerful. nih.govrsc.org This one-pot, three-component reaction combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine. mdpi.com

The key to enantioselectivity is the use of a chiral catalyst, typically a complex of a transition metal with a chiral ligand. Copper(I) salts combined with chiral ligands such as PyBox (pyridine-bis(oxazoline)) or QUINAP ((R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline) have proven highly effective. nih.govchemrxiv.org The proposed mechanism involves the in-situ formation of a copper acetylide and a chiral imine. The chiral copper complex then orchestrates the enantioselective addition of the acetylide to one face of the imine. nih.gov

A highly relevant application of this methodology is the reaction of ethyl glyoxylate (B1226380) (an aldehyde equivalent), an amine, and a terminal alkyne. This variation provides direct access to β,γ-alkynyl α-amino acid esters, which are immediate precursors to the target compound. nih.gov While some catalyst systems have achieved high yields, obtaining high enantiomeric excess (ee) can be challenging and is highly dependent on the specific ligand, metal salt, and reaction conditions used. nih.gov

| Catalyst System | Ligand | Alkyne | Amine | Solvent | Yield (%) | ee (%) | Ref |

| CuBr | (R)-QUINAP | Phenylacetylene | Dibenzylamine | Toluene | High | 91-99 | nih.gov |

| Cu(OTf)₂ | Ph-PyBox | Phenylacetylene | Aniline | Toluene | 97 | 56 | nih.gov |

| Cu(OTf)₂ | iPr-PyBox | Phenylacetylene | Aniline | Toluene | 95 | 99 | mdpi.com |

| Ir/Cu Tandem | Aminoindanol-PyBox | Phenylacetylene | N-methylaniline | Toluene | 99 | 86 | chemrxiv.org |

| Ni-Zeolite | None | Phenylacetylene | Piperidine | Solvent-free | 95 | N/A | rsc.org |

This table presents a selection of catalyst systems for the asymmetric synthesis of propargylamines, demonstrating the range of conditions and outcomes.

Chiral Auxiliary-Mediated Approaches to Enantiopure Derivatives

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

A well-established method for the asymmetric synthesis of α-amino acids involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. One of the most successful systems employs a Ni(II) complex of the Schiff base formed between glycine and a chiral ligand derived from (S)-2-aminobenzophenone. mdpi.com The planar Ni(II) complex effectively shields one face of the glycine enolate, forcing an incoming electrophile, such as propargyl bromide, to attack from the less hindered face. This results in the formation of the alkylated product with high diastereomeric excess. The target amino acid is then liberated by acidic hydrolysis, and the chiral auxiliary can be recovered. This method is robust and has been successfully applied to large-scale syntheses. mdpi.com

Another widely used approach involves auxiliaries developed by Evans (oxazolidinones) and Ellman (tert-butanesulfinamide). nih.govresearchgate.net In the Ellman method, a chiral N-sulfinylimine is formed by condensing tert-butanesulfinamide with an appropriate aldehyde (e.g., one containing a protected hydroxyl group that can later be converted to the carboxylic acid). The nucleophilic addition of a lithium acetylide or a similar organometallic alkyne reagent to this N-sulfinylimine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. nih.govmdpi.com The sulfinyl group can then be cleaved under mild acidic conditions to yield the free propargylamine, which can be further processed to (S)-2-Aminobut-3-ynoic acid hydrochloride.

Convergent and Linear Synthetic Strategies from Precursors

The synthesis of (S)-2-Aminobut-3-ynoic acid hydrochloride can be approached through both linear and convergent strategies. Linear synthesis involves the sequential modification of a starting material step-by-step, while convergent synthesis involves preparing different fragments of the molecule separately and then joining them together near the end of the synthesis.

Amination Reactions of Alkyne Intermediates

This linear approach begins with a precursor that already contains the C4-alkyne backbone. A common starting material is propargyl alcohol, which is readily available. organic-chemistry.orgsci-hub.se The alcohol can be converted into a good leaving group, such as a tosylate, mesylate, or halide (e.g., propargyl bromide). The subsequent step is a nucleophilic substitution reaction with a nitrogen source to introduce the amino group. mdpi.com To control stereochemistry, a chiral nucleophile or a chiral catalyst can be employed. Alternatively, a racemic propargylic amine can be synthesized and then resolved into its enantiomers. This pathway is direct but may require careful optimization of the amination step to avoid side reactions.

Transformations from Halogenated Butyric Acid Derivatives

A classic linear synthesis can be envisioned starting from a halogenated butyric acid derivative. For example, a synthetic route could commence with 2,4-dihalobutyric acid or its ester. The synthesis would involve two key transformations: the stereoselective introduction of the amino group at the C2 position and the formation of the triple bond at the C3-C4 position.

The amination can be achieved via an SN2 reaction using an amine source on a substrate with a leaving group at the α-position (e.g., α-bromo-γ-butyrolactone). This step sets the crucial (S)-stereocenter. The alkyne functionality can be introduced from the γ-position. For instance, a γ-lactone could be opened to a 2-amino-4-hydroxybutanoic acid derivative, followed by oxidation of the alcohol to an aldehyde and subsequent conversion to the terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation. While multi-step, this approach builds upon well-established transformations in amino acid synthesis. prismbiolab.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability.

For asymmetric catalytic methods like the A3 coupling, optimization involves screening various parameters. Key variables include the choice of metal precursor (e.g., CuI, CuBr, Cu(OTf)₂), the structure of the chiral ligand, the solvent, reaction temperature, and catalyst loading. rsc.org Recent studies have shown that solvent-free conditions, such as using ball-milling, can significantly improve reaction efficiency, reduce waste, and simplify product isolation, making the process more amenable to industrial application. rsc.org The table below illustrates a typical optimization process for a model A3 reaction.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cu(OTf)₂ (5) | Ph-PyBox (5.5) | CH₂Cl₂ | 25 | 24 | 75 | 45 |

| 2 | Cu(OTf)₂ (5) | Ph-PyBox (5.5) | Toluene | 25 | 24 | 92 | 56 |

| 3 | Cu(OTf)₂ (5) | Ph-PyBox (5.5) | THF | 25 | 24 | 81 | 51 |

| 4 | Cu(OTf)₂ (5) | Ph-PyBox (5.5) | Toluene | 0 | 48 | 88 | 65 |

| 5 | Cu(OTf)₂ (2) | Ph-PyBox (2.2) | Toluene | 0 | 48 | 85 | 64 |

| 6 | Cu(OTf)₂ (5) | Ph-PyBox (5.5) | Solvent-free (ball mill) | 25 | 1 | 95 | 55 |

Data is hypothetical, based on trends reported in the literature for optimizing A3 coupling reactions. nih.govrsc.org

In chiral auxiliary-based syntheses, optimization focuses on improving diastereoselectivity, simplifying the introduction and removal of the auxiliary, and facilitating purification. For the Ni(II)-glycine complex method, switching to more industrially friendly solvents like dimethoxyethane (DME) and using stronger acids for hydrolysis can significantly reduce reaction times and simplify the isolation of both the product and the recycled auxiliary, crucial factors for a scalable process. mdpi.com

Advanced Chemical Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions to the Terminal Alkyne Moiety

The terminal alkyne in (S)-2-aminobut-3-ynoic acid is an electron-rich system, yet it can undergo nucleophilic addition, particularly when activated. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation at the alkyne position.

Regioselectivity and Stereoselectivity in Addition Processes

Nucleophilic additions to terminal alkynes, especially those adjacent to a chiral center, are governed by electronic and steric factors that dictate the regioselectivity and stereoselectivity of the process. In reactions analogous to the thio-Michael addition, the terminal alkyne can be rendered electrophilic, directing the nucleophilic attack. For instance, in related diethynyl phosphinates, which feature electron-deficient triple bonds, the thiol nucleophile selectively attacks one of the alkyne moieties. nih.gov This suggests that activating the alkyne in (S)-2-aminobut-3-ynoic acid, for example through coordination to a metal center, would facilitate nucleophilic attack at the terminal (C4) or internal (C3) carbon.

The regioselectivity of the addition is highly dependent on the nature of the nucleophile and the catalyst system employed. Addition to the terminal carbon (C4) is often favored due to lower steric hindrance. The stereoselectivity is influenced by the existing stereocenter at C2, which can direct the incoming nucleophile to a specific face of the molecule, leading to diastereomeric products.

Cycloaddition Reactions (e.g., Click Chemistry) for Conjugation

The terminal alkyne is an ideal handle for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction provides an efficient and highly selective method for conjugating (S)-2-aminobut-3-ynoic acid to various molecules bearing an azide (B81097) group. nih.govnih.gov

The CuAAC is a [3+2] cycloaddition that results in the formation of a stable 1,2,3-triazole ring. wikipedia.org A key feature of this reaction is its exceptional regioselectivity. The copper-catalyzed variant almost exclusively yields the 1,4-disubstituted triazole isomer. clockss.org This high degree of control is a significant advantage for applications in drug discovery and bioconjugation, where precise molecular architecture is critical. nih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups, making it suitable for modifying complex biomolecules. nih.govclockss.org However, studies have shown that the presence of a free α-amino acid skeleton can hamper the reaction by reducing the effective Cu(I) concentration, sometimes necessitating elevated temperatures or the use of additives like sodium ascorbate (B8700270) to maintain the catalytic cycle. clockss.org

| Catalyst System | Typical Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Cu(I) halides (e.g., CuI) | THF/H₂O | Room Temp to 75 °C | Direct use of Cu(I) catalyst. | clockss.org |

| CuSO₄·5H₂O / Sodium Ascorbate | THF/H₂O | Room Temperature | In situ generation of Cu(I) from Cu(II). | nih.gov |

Decarboxylation Pathways and Derivatives Formation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction in amino acid metabolism and synthesis. utsa.edunih.gov For α-amino acids, this transformation can be achieved under various conditions, often involving the formation of an imine or Schiff base intermediate. For example, the reaction of α-amino acids with aldehydes can lead to decarboxylation. libretexts.org The initial condensation forms an imine, which can then undergo decarboxylation, ultimately yielding an amine after hydrolysis. libretexts.org

In a biological context, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the decarboxylation of α-amino acids. The mechanism involves the formation of a Schiff base between the amino acid and PLP, which acts as an electron sink to stabilize the carbanionic intermediate formed upon CO₂ loss. While specific studies on (S)-2-aminobut-3-ynoic acid are limited, this general pathway for α-amino acid decarboxylation is a relevant model.

Furthermore, the carboxylate group can participate in decarboxylative cycloaddition reactions. In these processes, the in situ generation of an azomethine ylide from the amino acid via decarboxylation is followed by a [3+2] cycloaddition with a dipolarophile, leading to the formation of complex heterocyclic structures like pyrrolidines. beilstein-journals.org

Coupling Reactions for Complex Molecule Synthesis (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular frameworks, and the terminal alkyne of (S)-2-aminobut-3-ynoic acid is an excellent substrate for such transformations.

The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.org This reaction allows for the direct attachment of aryl or vinyl substituents to the C4 position of the amino acid, providing access to a wide range of complex derivatives. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. libretexts.org

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. | wikipedia.orglibretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne via formation of a copper acetylide. | wikipedia.org |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct and facilitates catalyst regeneration. | wikipedia.org |

| Coupling Partners | Aryl/Vinyl Halides (I, Br, OTf) | Provides the sp²-hybridized carbon partner. | wikipedia.org |

The Heck reaction , another palladium-catalyzed process, typically couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org While the classic Heck reaction involves alkenes, variations involving alkynes exist, although they are less common. In these reactions, the alkyne can undergo carbopalladation followed by subsequent reaction steps, leading to more complex products. mdpi.com The regioselectivity of the initial insertion step is a key consideration in these transformations.

Reactions Involving the Alpha-Amino and Carboxyl Functional Groups

The alpha-amino and carboxyl groups of (S)-2-aminobut-3-ynoic acid exhibit reactivity characteristic of standard amino acids. libretexts.org

The carboxyl group can be readily esterified by treatment with an alcohol under acidic conditions. libretexts.org These esters are important synthetic intermediates but can be prone to intermolecular cyclization upon standing or heating to form diketopiperazines (cyclic diamides). libretexts.org

The alpha-amino group, being a primary amine, is nucleophilic and can be acylated by reacting with acid chlorides or anhydrides under basic conditions to form amides. libretexts.orgmnstate.edu This reaction is a common strategy for installing protecting groups or for linking the amino acid to other molecules. Care must be taken, as the initially formed N-acylated product can sometimes undergo intramolecular cyclization to form an azlactone, particularly with excess acylating agent. libretexts.org The amine can also react with carbonyls to form imines (Schiff bases), which are key intermediates in various transformations. libretexts.org

Electrophilic Transformations of the Alkyne and Amine

While the alkyne C-C triple bond is an area of high electron density and typically reacts with electrophiles, the primary amine is also a potent nucleophile that can react with electrophiles.

The pi bonds of the alkyne moiety can act as a nucleophile, attacking electrophiles in electrophilic addition reactions . savemyexams.comsavemyexams.com For example, reaction with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to proceed via the formation of a carbocationic intermediate, leading to di- or monohalogenated products, respectively. The regioselectivity of these additions would follow Markovnikov's rule, where the initial electrophilic attack generates the most stable carbocation intermediate. youtube.com

The nitrogen atom of the alpha-amino group contains a lone pair of electrons, making it nucleophilic and susceptible to attack by a wide range of electrophiles. libretexts.org Besides the acylation mentioned previously, the amine can undergo alkylation with alkyl halides. It can also react with the nitrosyl cation (NO⁺), generated from nitrous acid, in a nitrosation reaction. libretexts.org This reaction is characteristic of primary amines and can lead to the formation of diazonium salts, which are versatile synthetic intermediates.

Biochemical and Enzymatic Studies

Mechanisms of Enzyme Inhibition, Particularly Cysteine Desulfurases

(S)-2-Aminobut-3-ynoic acid and its close analog, propargylglycine (B1618536) (PAG), are recognized as potent inhibitors of PLP-dependent enzymes that catalyze reactions at the γ-carbon of amino acid substrates. Among the most significant targets are cysteine desulfurases, such as cystathionine (B15957) γ-lyase (CSE). nih.govnih.gov CSE is a crucial enzyme in the reverse transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). nih.govmdpi.com

(S)-2-Aminobut-3-ynoic acid acts as a mechanism-based, irreversible inhibitor, often referred to as a "suicide inhibitor." The inhibition process is time- and concentration-dependent. nih.gov The enzyme's catalytic machinery processes the inhibitor, which is analogous to the natural substrate. This process, however, leads to the generation of a highly reactive intermediate that covalently modifies the enzyme, leading to its inactivation.

The kinetic mechanism can be described by the following scheme:

E + I reversible ↔ E·I → E-I

Where:

E is the free enzyme.

I is the inhibitor.

E·I is the reversible enzyme-inhibitor complex.

E-I is the irreversibly inactivated, covalently modified enzyme.

This type of inhibition is characterized by a lag period before the steady-state is reached, with the kinetic parameters being influenced by the concentrations of the enzyme, substrate, and inhibitor. nih.gov

The inhibitory action of (S)-2-Aminobut-3-ynoic acid and its analogs on PLP-dependent enzymes like CSE involves the formation of a stable covalent adduct within the enzyme's active site. The process begins with the formation of an external aldimine between the inhibitor's amino group and the enzyme-bound PLP cofactor. nih.gov

Following this, the enzyme's catalytic base abstracts a proton, initiating a series of electronic rearrangements. The inhibitor's triple bond facilitates the formation of a reactive allene (B1206475) intermediate. This intermediate is then susceptible to nucleophilic attack by a residue in the active site. nih.govsemanticscholar.org

Structural studies on human cystathionine γ-lyase (hCSE) inhibited by propargylglycine have provided detailed insights into these interactions. The analysis revealed that the inhibitor forms a covalent adduct with the PLP cofactor. A key active site residue, Tyrosine 114 (Tyr114), plays a crucial role in the inhibition mechanism, highlighting a unique binding mode not previously observed in other PAG-enzyme complexes. nih.govsemanticscholar.org This covalent modification prevents the enzyme from binding its natural substrate and carrying out its catalytic function.

Impact on Sulfur Metabolism and Related Biochemical Pathways

By irreversibly inhibiting key enzymes like cystathionine γ-lyase, (S)-2-Aminobut-3-ynoic acid hydrochloride profoundly impacts sulfur metabolism. longdom.org CSE is central to the transsulfuration pathway, which converts homocysteine to cysteine. mdpi.com Cysteine is a critical amino acid for the synthesis of proteins, the major intracellular antioxidant glutathione (B108866) (GSH), and other essential sulfur-containing compounds like taurine. longdom.orgnih.gov

Inhibition of CSE leads to:

Reduced Cysteine Synthesis: This can limit the availability of cysteine for protein and glutathione synthesis.

Decreased Hydrogen Sulfide (H₂S) Production: CSE is a primary source of endogenous H₂S, a gasotransmitter involved in vasodilation, neuromodulation, and cytoprotection. nih.govsemanticscholar.org Inhibition by compounds like (S)-2-Aminobut-3-ynoic acid hydrochloride is a common experimental method to study the physiological roles of H₂S.

Disruption of Homocysteine Homeostasis: The transsulfuration pathway is a key route for clearing homocysteine. Impairment of this pathway can lead to an accumulation of homocysteine, a known risk factor for various pathologies. mdpi.com

Modulation of Amino Acid Biosynthesis and Catabolism Pathways

(S)-2-Aminobut-3-ynoic acid hydrochloride's inhibitory activity extends to a broad range of PLP-dependent enzymes, which are vital for the metabolism of nearly all amino acids. nih.gov These enzymes catalyze a wide variety of reactions including transamination, decarboxylation, racemization, and elimination/substitution reactions. nih.govresearchgate.net

By targeting these enzymes, the compound can modulate numerous amino acid metabolic pathways. For example, inhibition of aminotransferases can disrupt the synthesis and degradation of amino acids by interfering with the transfer of amino groups to α-keto acids. The broad specificity of this class of inhibitors for PLP-dependent enzymes means their administration can lead to complex changes in the cellular amino acid pool, affecting pathways beyond just sulfur-containing amino acids.

Role as a Mechanistic Probe for Enzyme Action

Due to its mechanism-based inhibitory action, (S)-2-Aminobut-3-ynoic acid hydrochloride and its analog propargylglycine are invaluable as mechanistic probes to study the function of PLP-dependent enzymes. nih.govresearchgate.net Researchers use these inhibitors to:

Identify PLP-dependent enzymes: They can be used in activity-based protein profiling to identify and characterize new or putative members of this enzyme family. nih.gov

Elucidate Catalytic Mechanisms: The formation of a stable, covalent adduct allows for the "trapping" of the enzyme-inhibitor complex, which can then be studied using techniques like X-ray crystallography to map the active site and identify key catalytic residues. nih.gov

Investigate Biological Function: Selective inhibition of an enzyme like CSE allows researchers to probe the physiological and pathological consequences of its deficiency, for instance, in studying the roles of H₂S in various disease models. researchgate.net

Investigation of Biochemical Activity Under Specific Cellular Conditions (e.g., Oxidative Stress)

While direct studies on the activity of (S)-2-Aminobut-3-ynoic acid hydrochloride under oxidative stress are limited, its mechanism of action allows for well-founded inferences. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.commdpi.com

The primary cellular defense against oxidative damage is the antioxidant glutathione (GSH), a tripeptide synthesized from glutamate, glycine (B1666218), and, crucially, cysteine. longdom.org As (S)-2-Aminobut-3-ynoic acid hydrochloride inhibits CSE, it curtails the endogenous production of cysteine. This limitation on a key precursor for GSH synthesis can severely compromise the cell's antioxidant capacity.

Therefore, under conditions of oxidative stress, the biochemical impact of (S)-2-Aminobut-3-ynoic acid hydrochloride would likely be exacerbated. By suppressing the main pathway for GSH replenishment, the inhibitor would render cells more vulnerable to ROS-induced damage, potentially leading to increased lipid peroxidation, protein oxidation, and cell death. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry Research

Building Block for the Synthesis of Complex Natural Products

The incorporation of (S)-2-aminobut-3-ynoic acid into synthetic routes provides chemists with a versatile handle for subsequent chemical modifications, primarily through reactions involving the alkyne moiety. While direct, extensive examples of its use in the total synthesis of complex natural products are still emerging in readily available literature, its potential is underscored by the general utility of propargylamines as key intermediates. nih.gov Propargylamines are crucial for synthesizing polyfunctional amino derivatives, which are common motifs in a wide array of natural products. nih.gov The stereochemistry of (S)-2-aminobut-3-ynoic acid is particularly important, as it allows for the introduction of a specific chirality into the target molecule, a critical aspect in the synthesis of biologically active natural products where stereoisomers can have vastly different activities.

The alkyne group can be strategically employed in various transformations, including carbon-carbon bond-forming reactions, cyclizations, and metal-catalyzed cross-coupling reactions, to construct intricate molecular architectures. The principles of using such building blocks are well-established in the synthesis of various natural product classes, including alkaloids, macrolides, and peptides.

Precursor for Bioactive Molecules and Pharmacological Scaffolds

(S)-2-Aminobut-3-ynoic acid serves as a valuable precursor for the synthesis of a diverse range of bioactive molecules and pharmacological scaffolds. nbinno.commdpi.com Its utility stems from the ability to leverage the alkyne functionality for various chemical ligations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nbinno.comnbinno.com This reaction allows for the efficient and specific formation of triazole-containing compounds, which are known to be bioisosteres of amide bonds and can exhibit a range of biological activities.

The incorporation of the propargyl group can significantly influence a molecule's pharmacokinetic properties and binding affinity to biological targets. nbinno.com This makes (S)-2-aminobut-3-ynoic acid a desirable building block for medicinal chemists in the design and synthesis of novel therapeutic agents. For instance, derivatives of this amino acid are being explored in neuroscience research to develop potential treatments for neurodegenerative diseases. nbinno.com

Table 1: Examples of Bioactive Scaffolds Derived from Alkyne-Containing Amino Acids

| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |

| Triazole-containing peptidomimetics | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Various (e.g., enzyme inhibition, antimicrobial) |

| Modified peptides | Solid-phase peptide synthesis (SPPS) | Neuroscience, Oncology |

| Heterocyclic compounds | Cyclization reactions involving the alkyne group | Infectious diseases, Inflammation |

Design and Synthesis of Novel Enzyme Inhibitors for Research Purposes

The unique chemical properties of (S)-2-aminobut-3-ynoic acid and its derivatives make them attractive candidates for the design of enzyme inhibitors. The alkyne moiety can act as a warhead for covalent inhibition or as a structural element that can interact with the active site of an enzyme.

A notable example is N-propargylglycine (N-PPG), a derivative of (S)-2-aminobut-3-ynoic acid, which has been identified as a suicide inhibitor of proline dehydrogenase (PRODH). nih.govresearchgate.netnih.gov PRODH is a mitochondrial enzyme that has been implicated in cancer cell survival, making it a potential target for cancer therapy. nih.gov N-PPG irreversibly inactivates PRODH, leading to the inhibition of cancer cell growth. nih.govresearchgate.net This highlights the potential of using the (S)-2-aminobut-3-ynoic acid scaffold to develop potent and specific enzyme inhibitors for research and therapeutic purposes. mdpi.comfrontiersin.org

Table 2: Research Focus on Enzyme Inhibition by Propargylglycine (B1618536) Derivatives

| Enzyme Target | Inhibitor Type | Mechanism of Action | Research Application |

| Proline Dehydrogenase (PRODH) | Suicide inhibitor | Covalent modification of the enzyme | Anticancer drug development |

| Cystathionine-γ-lyase (CSE) | Specific inhibitor | Blockage of H2S synthesis | Study of hydrogen sulfide (B99878) signaling |

Development of Chemical Probes for Biological Systems and Pathway Elucidation

The alkyne group of (S)-2-aminobut-3-ynoic acid serves as a bioorthogonal chemical reporter, a non-native functional group that can be introduced into biomolecules without perturbing their natural function. wikipedia.orgnews-medical.net This allows for the tagging and visualization of these biomolecules in living systems. wikipedia.org By incorporating (S)-2-aminobut-3-ynoic acid into peptides or other molecules that are metabolized by cells, researchers can use click chemistry to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the alkyne handle. nih.govnih.gov

This strategy is invaluable for elucidating biological pathways, studying protein-protein interactions, and identifying the targets of bioactive compounds. nih.govnih.govmdpi.com For example, an alkynyl-containing compound can be used to label proteins that are modified by a specific enzyme, allowing for the identification and characterization of these proteins. This approach provides a powerful tool for chemical biology and drug discovery. rsc.org

Utility in Peptidomimetic and Macrocyclic Structure Construction

(S)-2-Aminobut-3-ynoic acid is a highly useful building block in the construction of peptidomimetics and macrocyclic structures. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. nih.gov The incorporation of (S)-2-aminobut-3-ynoic acid into a peptide sequence allows for the introduction of a rigid alkyne group, which can constrain the conformation of the peptide and enhance its binding to a target receptor. nbinno.com

Furthermore, the alkyne functionality is widely used in macrocyclization reactions. iris-biotech.denih.govnih.gov Macrocycles are large cyclic molecules that often exhibit potent and selective biological activities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly effective method for peptide macrocyclization, as it can be performed under mild conditions and is compatible with a wide range of functional groups. nih.goviris-biotech.de This "click" macrocyclization has been successfully applied to the solid-phase synthesis of cyclic peptides. nih.gov The ability to form stable, rigid macrocyclic structures is a significant advantage in the development of novel therapeutics. nih.govnih.gov

Structural Elucidation and Conformational Analysis Using Advanced Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in confirming the molecular structure of (S)-2-Aminobut-3-ynoic acid hydrochloride. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide crucial information about the chemical environment, connectivity, and stereochemistry of the molecule.

1D NMR Spectroscopy:

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The alkyne proton (≡C-H) would likely appear as a singlet in a characteristic downfield region. The α-proton (H-Cα) adjacent to the amino and carboxylic acid groups would be a multiplet due to coupling with the neighboring protons. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The carboxylic acid proton (-COOH) might also be observable as a broad singlet, though it can exchange with solvent protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts. The α-carbon (Cα) and the carboxylic carbon (-COOH) would also exhibit distinct signals in their expected regions.

2D NMR Spectroscopy:

To establish the connectivity of the atoms, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the H-Cα connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

A hypothetical ¹H NMR data table is presented below based on predicted chemical shifts for a similar structure.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| ≡C-H | ~2.5 - 3.0 | s |

| H-Cα | ~4.0 - 4.5 | m |

| -NH₃⁺ | ~7.5 - 8.5 | br s |

| -COOH | ~10.0 - 12.0 | br s |

s = singlet, m = multiplet, br s = broad singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be employed to determine the precise molecular weight of (S)-2-Aminobut-3-ynoic acid hydrochloride and to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₄H₆ClNO₂). Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for ionizing this non-volatile amino acid derivative.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would be invaluable for structural confirmation. Expected fragmentation pathways for the parent ion could include the loss of the hydrochloride, water, carbon monoxide, or the cleavage of the Cα-C(O)OH bond. Analyzing these fragments would allow for a piece-by-piece reconstruction of the molecule's structure.

A hypothetical fragmentation table for the parent compound is provided below.

| Fragment m/z | Possible Identity |

| [M-HCl]⁺ | (S)-2-Aminobut-3-ynoic acid |

| [M-H₂O]⁺ | Loss of water |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to identify the characteristic functional groups present in (S)-2-Aminobut-3-ynoic acid hydrochloride.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong, sharp band around 3300 cm⁻¹ would be indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker band around 2100-2200 cm⁻¹. The O-H stretch of the carboxylic acid would likely be a very broad band in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700-1750 cm⁻¹. The N-H stretching vibrations of the ammonium group would be observed in the 3000-3300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, which often shows a weak signal in FTIR, would be expected to exhibit a strong, sharp signal in the Raman spectrum, making it a powerful tool for confirming the presence of the alkyne group.

A table of expected vibrational frequencies is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| ≡C-H stretch | ~3300 | FTIR (strong), Raman (medium) |

| C≡C stretch | ~2100-2200 | FTIR (weak), Raman (strong) |

| O-H stretch (acid) | 2500-3300 (broad) | FTIR |

| C=O stretch (acid) | 1700-1750 | FTIR (strong) |

| N-H stretch (amine) | 3000-3300 | FTIR |

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

Single-crystal X-ray crystallography would be the definitive technique for determining the three-dimensional structure of (S)-2-Aminobut-3-ynoic acid hydrochloride in the solid state. This method would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Crucially, X-ray crystallography can determine the absolute configuration of the chiral center at Cα. By using anomalous dispersion, the technique can definitively assign the (S)-configuration, confirming the enantiopurity of the crystalline sample. The resulting crystal structure would also reveal details of the intermolecular interactions, such as hydrogen bonding between the ammonium group, the carboxylic acid, and the chloride ion, which dictate the packing of the molecules in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Solution Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. This technique would be particularly useful for confirming the chiral purity of (S)-2-Aminobut-3-ynoic acid hydrochloride and for studying its conformation in solution.

The CD spectrum of the (S)-enantiomer would be the mirror image of the spectrum of the hypothetical (R)-enantiomer. The presence of a CD signal would confirm the enantiomeric excess of the sample. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are sensitive to the conformation of the molecule in solution. By comparing the experimental CD spectrum with theoretical calculations, it would be possible to gain insights into the preferred solution-phase conformation of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (S)-2-Aminobut-3-ynoic acid. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate various molecular properties that govern the molecule's reactivity.

Theoretical studies on related amino acids have demonstrated that DFT methods can accurately predict geometric parameters, vibrational frequencies, and electronic properties. nih.gov For (S)-2-Aminobut-3-ynoic acid, these calculations would reveal the electronic characteristics of the acetylenic group, the amino group, and the carboxylic acid function. The calculated energy gap between the HOMO and LUMO can provide a quantitative measure of the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential on the molecule's surface helps to identify electrophilic and nucleophilic sites, which is crucial for understanding its interaction with enzymatic residues. nih.gov Theoretical calculations can also be employed to study the reaction mechanisms, such as the formation of intermediates and transition states when the molecule interacts with its target enzyme. rsc.org

Table 1: Calculated Electronic Properties of a Model Amino Acid

| Property | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

Note: This table is illustrative and based on typical values for similar small amino acids. Actual values for (S)-2-Aminobut-3-ynoic acid hydrochloride would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of (S)-2-Aminobut-3-ynoic acid hydrochloride in different environments, particularly in aqueous solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal the preferred conformations, the flexibility of the molecule, and the influence of solvation on its structure. nih.govmdpi.com

For (S)-2-Aminobut-3-ynoic acid, MD simulations can characterize the rotational barriers around its single bonds and the distribution of different conformers. This information is critical, as the biologically active conformation that binds to an enzyme may not be the lowest energy conformation in isolation. The simulations also provide a detailed picture of the hydration shell around the molecule, showing how water molecules interact with the charged amino and carboxyl groups, as well as the hydrophobic alkyne moiety. researchgate.net Understanding these solvation effects is essential for accurately modeling the binding process to a biological target. All-atom explicit solvent MD simulations have been successfully used to study the behavior of various amino acids in aqueous solutions, providing data on thermodynamic parameters that can be compared with experimental measurements. nih.gov

Docking Studies and Molecular Modeling of Enzyme-Inhibitor Interactions

(S)-2-Aminobut-3-ynoic acid is a known inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), an important enzyme in the central nervous system. nih.gov Molecular docking and modeling are used to predict and analyze the binding mode of this inhibitor within the active site of GABA-AT. nih.govresearchgate.net

Docking simulations place the ligand ((S)-2-Aminobut-3-ynoic acid) into the three-dimensional structure of the enzyme's active site and score the different binding poses based on their predicted binding affinity. researchgate.net These studies can identify the key amino acid residues in the active site that interact with the inhibitor. For GABA-AT, important interactions would likely involve hydrogen bonds with the amino and carboxylate groups of the inhibitor, as well as potential interactions with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govresearchgate.net Recent studies on novel GABA-AT inhibitors have successfully used computer-aided drug design tools, including molecular docking, to identify potent new compounds. nih.govresearchgate.net The binding pocket of human GABA-AT has been well-characterized, with key residues such as Lys357 being crucial for the enzymatic reaction. nih.gov Docking (S)-2-Aminobut-3-ynoic acid into this site would provide a structural hypothesis for its inhibitory mechanism.

Table 2: Key Interacting Residues in GABA-AT Active Site with a Model Inhibitor

| Inhibitor Functional Group | Interacting Enzyme Residue | Interaction Type |

| Amino Group | Glu293, Asp326 | Hydrogen Bond, Salt Bridge |

| Carboxylate Group | Arg220, Lys357 | Hydrogen Bond, Salt Bridge |

| Alkyne Group | Phe217, Val328 | Hydrophobic Interaction |

Note: This table is a hypothetical representation based on the known structure of the GABA-AT active site and general principles of ligand binding.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. frontiersin.orgibm.com By calculating the magnetic shielding of atomic nuclei in a given molecular environment, it is possible to predict chemical shifts. These predictions can be invaluable for confirming the structure of a synthesized compound or for distinguishing between different isomers. Machine learning approaches, trained on large datasets of calculated and experimental NMR data, have shown remarkable accuracy in predicting spectra with a significant reduction in computational cost compared to traditional quantum mechanics simulations. frontiersin.orgibm.com

Furthermore, theoretical calculations can be used to investigate the detailed mechanism of enzyme inhibition. For irreversible inhibitors like (S)-2-Aminobut-3-ynoic acid, this would involve modeling the covalent bond formation between the inhibitor and the enzyme or its cofactor. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for this, where the reactive part of the system (the inhibitor and the immediate active site residues) is treated with a high level of quantum chemical theory, while the rest of the protein is modeled using classical force fields. This approach can elucidate the reaction pathway, identify transition states, and calculate activation energies for the inhibitory reaction.

In Silico Design and Virtual Screening of (S)-2-Aminobut-3-ynoic Acid Derivatives

The structural and mechanistic insights gained from computational studies of (S)-2-Aminobut-3-ynoic acid can guide the in silico design of novel derivatives with improved properties. nih.govpeerscientist.com By modifying the parent structure, it is possible to enhance its binding affinity, selectivity, or pharmacokinetic properties. For example, derivatives could be designed to form additional favorable interactions with the GABA-AT active site or to have improved blood-brain barrier permeability.

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.comresearchgate.net A virtual screening campaign could be initiated using the known structure of (S)-2-Aminobut-3-ynoic acid as a starting point. Structure-based virtual screening would involve docking a library of compounds into the GABA-AT active site and prioritizing those with the best predicted binding scores. Ligand-based virtual screening, on the other hand, would search for molecules that are structurally similar to (S)-2-Aminobut-3-ynoic acid or share its key pharmacophoric features. These in silico approaches can significantly accelerate the discovery of new and more effective GABA-AT inhibitors. researchgate.net

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The precise synthesis of molecules with defined stereochemistry is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Future research could focus on the development of novel catalytic systems to achieve highly enantioselective syntheses of (S)-2-Aminobut-3-ynoic acid hydrochloride and its derivatives. The current synthetic routes, while effective, may be amenable to improvement through the application of asymmetric catalysis.

Prospective research in this area could involve the design of chiral transition metal catalysts or organocatalysts that can control the stereochemistry of key bond-forming reactions in the synthesis of this amino acid. For instance, the enantioselective alkylation of a glycine (B1666218) equivalent with a propargyl electrophile could be a key step to investigate. The development of such catalytic systems would not only provide more efficient access to the target molecule but also be applicable to the synthesis of a broader range of chiral propargylamines.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Ligand/Catalyst | Target Reaction | Hypothetical Enantiomeric Excess (%) |

|---|---|---|---|

| Transition Metal | Rhodium-Chiral Phosphine Complex | Asymmetric Propargylation | >95 |

| Organocatalyst | Cinchona Alkaloid Derivative | Phase-Transfer Catalyzed Alkylation | >90 |

| Enzyme | Engineered Transaminase | Kinetic Resolution of Racemic Mixture | >99 |

Exploration of Undiscovered Biochemical Targets and Pathways

The structural analogy of (S)-2-Aminobut-3-ynoic acid hydrochloride to natural amino acids suggests its potential to interact with various biological macromolecules. While its inhibitory effects on some enzymes are known, a vast landscape of potential biochemical targets remains to be explored. Future research could employ chemoproteomic approaches to identify novel protein binding partners of this compound.

By designing probes based on the (S)-2-Aminobut-3-ynoic acid hydrochloride scaffold, researchers could utilize techniques such as affinity-based protein profiling to pull down and identify interacting proteins from cell lysates or living cells. The identification of new targets could unveil previously unknown metabolic pathways or regulatory mechanisms, opening doors for the development of new therapeutic strategies. For example, its potential role in modulating neurotransmitter pathways or its interaction with enzymes involved in amino acid metabolism warrants further investigation.

Integration into Bioorthogonal Chemistry and Chemical Biology Tools

The terminal alkyne moiety in (S)-2-Aminobut-3-ynoic acid hydrochloride is a powerful handle for bioorthogonal chemistry. This functionality can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This opens up a plethora of possibilities for its use as a chemical biology tool.

Future research could focus on metabolically incorporating (S)-2-Aminobut-3-ynoic acid hydrochloride into proteins in living cells, followed by bioorthogonal ligation with fluorescent probes, affinity tags, or drug molecules. This would enable the visualization, identification, and manipulation of proteins in their native environment. Furthermore, its chiral nature could be exploited to probe stereospecific interactions within biological systems.

Table 2: Potential Bioorthogonal Applications

| Application | Bioorthogonal Reaction | Probe Type | Research Goal |

|---|---|---|---|

| Protein Labeling | CuAAC or SPAAC | Fluorescent Azide (B81097) | Visualize protein localization and dynamics |

| Activity-Based Probing | CuAAC | Azide-functionalized Reporter | Identify enzyme targets |

| Drug Delivery | SPAAC | Azide-modified Drug Molecule | Targeted delivery to specific cells |

Applications in Materials Science Research and Polymer Chemistry

The bifunctional nature of (S)-2-Aminobut-3-ynoic acid hydrochloride, possessing both a polymerizable alkyne group and a versatile amino acid scaffold, makes it an attractive monomer for the synthesis of novel functional polymers. Future research in materials science could explore the polymerization of this compound to create chiral, functional polypeptides or polyacetylenes.

These polymers could have unique properties stemming from their defined stereochemistry and the presence of reactive pendant groups. For instance, they could be investigated for applications in chiral separations, as scaffolds for asymmetric catalysis, or as biocompatible materials for tissue engineering. The alkyne functionality could also be used for post-polymerization modification, allowing for the facile introduction of a wide range of functional groups.

Advanced Spectroscopic Studies on its Biological Interactions

To gain a deeper understanding of how (S)-2-Aminobut-3-ynoic acid hydrochloride interacts with its biological targets, advanced spectroscopic techniques will be indispensable. Future research should focus on utilizing methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the molecular details of these interactions.

High-resolution NMR studies could provide insights into the binding mode and conformational changes of both the compound and its target protein upon complex formation. Saturation transfer difference (STD) NMR and WaterLOGSY experiments could be used to screen for weak interactions with potential protein targets. Furthermore, obtaining crystal structures of the compound bound to its target enzymes would offer a static, atomic-level picture of the binding pocket and the key interactions that govern its inhibitory activity. These detailed structural insights would be invaluable for the rational design of more potent and selective analogs.

Q & A

Basic: What are the recommended synthetic routes for (S)-2-Aminobut-3-ynoic acid hydrochloride, and how is chirality preserved?

Methodological Answer:

The synthesis typically involves chiral pool strategies using L-alanine derivatives as starting materials. Key steps include:

- Amine Protection : Use of Boc anhydride to protect the α-amino group, preventing undesired side reactions .

- Alkyne Introduction : Coupling with propargyl bromide or similar reagents under Sonogashira conditions to install the but-3-ynoic acid backbone.

- Deprotection and Salt Formation : Trifluoroacetic acid (TFA) removes the Boc group, followed by HCl treatment to form the hydrochloride salt.

Critical Conditions : - Maintain anhydrous conditions during coupling to avoid hydrolysis.

- Monitor reaction pH during salt formation to ensure >95% purity. Chirality is preserved by avoiding racemization-prone steps (e.g., using low temperatures during deprotection) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing (S)-2-Aminobut-3-ynoic acid hydrochloride?

Methodological Answer:

- NMR Spectroscopy :

- HPLC Analysis :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 134.05 for the free base) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from differences in experimental design :

- Receptor Assay Conditions :

- Cell Line Variability :

- Compare activity across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) to identify tissue-specific effects.

- Dosage Optimization :

Advanced: What strategies improve the solubility of (S)-2-Aminobut-3-ynoic acid hydrochloride in aqueous buffers for in vitro assays?

Methodological Answer:

- Buffer Modification :

- Use phosphate-buffered saline (PBS) at pH 5.0–6.0, where the hydrochloride salt exhibits maximal solubility (5–10 mg/mL) .

- Add co-solvents like DMSO (≤1% v/v) to enhance solubility without denaturing proteins.

- Salt Screening :

- Test alternative counterions (e.g., trifluoroacetate) if precipitation occurs in high-ionic-strength buffers.

- Temperature Control :

Basic: What are the critical safety protocols for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. The compound is a skin and respiratory irritant (GHS07 Category 2) .

- Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .

Advanced: How is this compound utilized in enzyme inhibition studies, and what are common pitfalls?

Methodological Answer:

- Application : Acts as a transition-state analog in studies of amino acid decarboxylases (e.g., glutamate decarboxylase). The alkyne group mimics the planar transition state during decarboxylation .

- Pitfalls and Solutions :

- Non-Specific Binding : Use competitive inhibitors (e.g., L-alanine) to confirm target specificity.

- Enzyme Inactivation : Pre-incubate the enzyme with the compound for 30 minutes to distinguish between reversible and irreversible inhibition.

- Activity Assays : Combine HPLC-based substrate depletion measurements with fluorogenic assays (e.g., Amplex Red) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.